1,2-Decanediol

Overview

Description

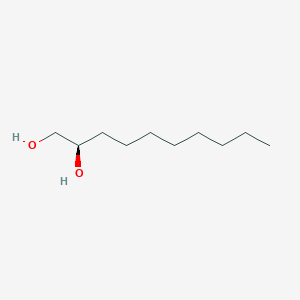

1,2-Decanediol (CAS 1119-86-4) is a linear aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol. It features hydroxyl groups (-OH) on the first and second carbons of its 10-carbon chain, making it a vicinal diol . Key physicochemical properties include a density of 0.922 g/cm³, melting point of 48°C, boiling point of 255°C, and flash point of 122.4°C . Primarily used as a chemical intermediate, it participates in condensation reactions to synthesize polyesters and polyurethanes by forming ester or urethane linkages with carboxylic acids or isocyanates, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Decanediol can be synthesized through the hydrolysis of 1,2-epoxydecane. A typical method involves the reaction of 1-decene oxide with water in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide, and the product is extracted using petroleum ether .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 1,2-decanedione. This process involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2-Decanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,2-decanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to decane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide for halogenation

Major Products Formed:

Oxidation: 1,2-Decanedione.

Reduction: Decane.

Substitution: 1,2-Dichlorodecane or 1,2-Dibromodecane

Scientific Research Applications

1,2-Decanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and surfactants.

Biology: It serves as an antimicrobial agent in biological studies, particularly in the development of new antibiotics.

Medicine: It is investigated for its potential use in treating skin infections and as an ingredient in topical formulations.

Industry: It is used in the production of cosmetics, personal care products, and as a solvent for various chemical reactions .

Mechanism of Action

The antimicrobial activity of 1,2-decanediol is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This mechanism is similar to that of other 1,2-alkanediols, which are known to target the hydrophobic and hydrophilic regions of the membrane .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

1,2-Decanediol belongs to the 1,2-alkanediol family, which includes compounds differing in carbon chain length. These diols share vicinal hydroxyl groups but exhibit distinct properties based on chain length:

| Compound | CAS Number | Carbon Chain Length | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1,2-Butanediol | 584-03-2 | 4 | 90.12 | Solvent, antifreeze, polymer precursor |

| 1,2-Hexanediol | 6920-22-5 | 6 | 118.17 | Cosmetics (humectant), pharmaceuticals |

| 1,2-Octanediol | 11117-86-8 | 8 | 146.23 | Antimicrobial agent, personal care |

| This compound | 1119-86-4 | 10 | 174.28 | Polymer synthesis, antimicrobial coatings |

| 1,2-Dodecanediol | 1119-87-5 | 12 | 202.34 | Lubricants, high-temperature stabilizers |

Key Observations :

- Chain Length and Solubility : Shorter-chain diols (e.g., 1,2-Butanediol) are more water-soluble due to their lower hydrophobicity, while longer chains (e.g., this compound) exhibit lipid compatibility, making them suitable for emollient applications in cosmetics .

- Antimicrobial Activity : Antimicrobial efficacy against Malassezia furfur (a dandruff-causing fungus) increases with chain length up to C13. This compound (MIC = 28 ppm) shows ~8× higher activity than 1,2-Octanediol (MIC = 225 ppm) and ~4× lower activity than 1,2-Tetradecanediol (MIC < 7 ppm) .

Pharmacological and Toxicological Profiles

Toxicity Considerations

- This compound: Limited toxicity data exist, but analog studies (e.g., propylene glycol, C3) suggest low systemic toxicity due to rapid metabolic clearance. The U.S. EPA classifies it as low priority based on analog data .

- 1,2-Butanediol : Higher acute toxicity (LD₅₀ = 3.7 g/kg in rats) compared to this compound, likely due to metabolite accumulation (e.g., γ-hydroxybutyrate) .

Biological Activity

1,2-Decanediol, a linear aliphatic diol with a chain length of ten carbon atoms, has garnered attention for its diverse biological activities, particularly in dermatological applications. This compound exhibits notable antimicrobial properties and has been investigated for its efficacy in treating skin conditions such as acne and body odor. This article explores the biological activity of this compound, highlighting key research findings, case studies, and its applications in cosmetic formulations.

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity against various skin pathogens. Research indicates its effectiveness against Corynebacterium xerosis , Staphylococcus epidermidis , and Brevibacterium epidermidis , which are associated with body odor formation. A study reported that concentrations as low as 0.3% of this compound effectively inhibited the growth of these bacteria, outperforming farnesol, a well-known deodorant agent .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness Compared to Control |

|---|---|---|

| Corynebacterium xerosis | 0.3% | Higher than farnesol |

| Staphylococcus epidermidis | 0.3% | Significant inhibition |

| Brevibacterium epidermidis | 0.3% | Significant inhibition |

Acne Treatment

Recent clinical studies have highlighted the role of this compound in acne management. A randomized controlled trial demonstrated that a moisturizer containing this compound significantly reduced the number of acne lesions over a 12-week period. The treatment group exhibited a marked decrease in both inflammatory and non-inflammatory lesions compared to the placebo group .

Case Study: Clinical Trial on Acne Treatment

- Participants : 110 individuals aged 17-25 with moderate acne.

- Duration : 12 weeks.

- Results :

- Reduction in total lesion count: 56% in treatment group vs. 36% in placebo.

- No significant side effects reported (dryness or irritation) among participants.

Sebum Regulation

This compound has been shown to influence sebum production positively. Studies indicate that it can reduce sebum concentration on the skin, making it beneficial for individuals with oily or acne-prone skin. The mechanism involves lowering the dropping point of sebum, enhancing its fluidity and spreading ability across the skin surface .

Table 2: Effects of this compound on Sebum Production

| Parameter | Before Treatment | After Treatment (12 weeks) |

|---|---|---|

| Sebum Concentration (µg/cm²) | X µg/cm² | Y µg/cm² |

| Skin Irregularities (count) | A count | B count |

Safety Profile

The safety assessment of this compound indicates that it is well-tolerated when used in cosmetic formulations. Studies have shown no significant adverse effects when applied topically at recommended concentrations. It is classified as safe for use in cosmetic products .

Properties

IUPAC Name |

decane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRSBDQINUMTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009388 | |

| Record name | 1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Acros Organics MSDS] | |

| Record name | 1,2-Decanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1119-86-4 | |

| Record name | 1,2-Decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Decanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57M60MI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.